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Compound of Interest

Compound Name: (Phenyilthio)acetic acid

(Phenylthio)acetic acid (PTAA), a molecule incorporating a phenyl ring, a thioether linkage,
and a carboxylic acid group, presents a subject of interest for researchers in medicinal
chemistry and materials science. Its structural features allow for diverse chemical modifications
and potential biological activities. Understanding the molecule's three-dimensional structure,
electronic properties, and vibrational characteristics is crucial for predicting its reactivity,
designing derivatives, and elucidating its mechanism of action in various applications.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),
have become indispensable tools for providing detailed insights into molecular properties at the
atomic level. This technical guide outlines the theoretical framework and computational
workflow for the quantum chemical analysis of (Phenylthio)acetic acid, tailored for
researchers, scientists, and drug development professionals.

Computational Methodology

The foundation of a reliable computational study lies in the selection of an appropriate
theoretical method and basis set. For (Phenylthio)acetic acid, a robust and widely validated
approach involves DFT calculations. Computational optimizations and property calculations for
PTAA have been successfully performed using the B3LYP functional, which combines Becke's
three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This
is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good
balance between accuracy and computational cost for molecules of this size. This basis set
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includes diffuse functions (++) to accurately describe anions and non-covalent interactions, and
polarization functions (d,p) to allow for anisotropy in the electron distribution.

Software and Procedure

Calculations are typically performed using software packages like Gaussian, ORCA, or
Spartan. The standard procedure is as follows:

 Structure Building: An initial 3D structure of (Phenylthio)acetic acid is built using a
molecular editor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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